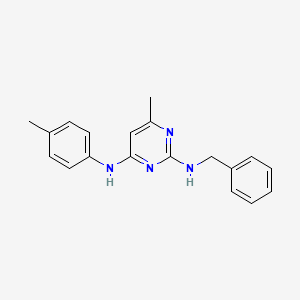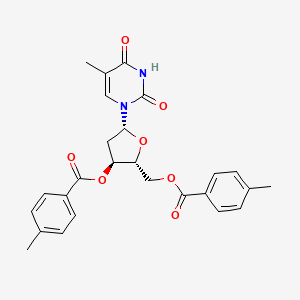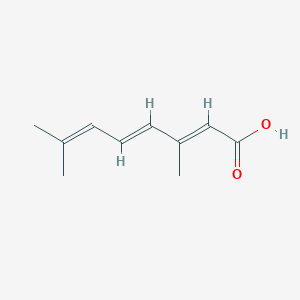
(2E,4E)-3,7-Dimethylocta-2,4,6-trienoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E,4E)-3,7-Dimethylocta-2,4,6-trienoic Acid is an organic compound with a unique structure characterized by multiple conjugated double bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E)-3,7-Dimethylocta-2,4,6-trienoic Acid typically involves the use of starting materials such as isoprene and acrolein. The reaction proceeds through a series of steps, including aldol condensation and subsequent dehydration to form the conjugated triene system. The reaction conditions often require the use of strong bases like sodium hydroxide and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. Catalysts such as palladium on carbon may be employed to facilitate the reaction and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(2E,4E)-3,7-Dimethylocta-2,4,6-trienoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols using oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can convert the compound into saturated carboxylic acids using hydrogenation catalysts such as palladium or platinum.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst under high pressure.
Substitution: Nucleophiles such as amines or alcohols in the presence of acid catalysts.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Saturated carboxylic acids.
Substitution: Amides, esters.
Aplicaciones Científicas De Investigación
(2E,4E)-3,7-Dimethylocta-2,4,6-trienoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological pathways and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (2E,4E)-3,7-Dimethylocta-2,4,6-trienoic Acid involves its interaction with specific molecular targets and pathways. The compound’s conjugated double bonds allow it to participate in electron transfer reactions, which can modulate various biochemical processes. It may act as an inhibitor or activator of enzymes involved in metabolic pathways, thereby exerting its effects on cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
(2E,4E)-Hexa-2,4-dienoic Acid: Another unsaturated carboxylic acid with similar conjugated double bonds.
(2E,4E)-3,7-Dimethylocta-2,4-diene: A related compound with a similar structure but lacking the carboxyl group.
Uniqueness
(2E,4E)-3,7-Dimethylocta-2,4,6-trienoic Acid is unique due to its specific arrangement of conjugated double bonds and the presence of a carboxyl group. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H14O2 |
|---|---|
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
(2E,4E)-3,7-dimethylocta-2,4,6-trienoic acid |
InChI |
InChI=1S/C10H14O2/c1-8(2)5-4-6-9(3)7-10(11)12/h4-7H,1-3H3,(H,11,12)/b6-4+,9-7+ |
Clave InChI |
MCGLCWJFRQHBEQ-ADIUVMHLSA-N |
SMILES isomérico |
CC(=C/C=C/C(=C/C(=O)O)/C)C |
SMILES canónico |
CC(=CC=CC(=CC(=O)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


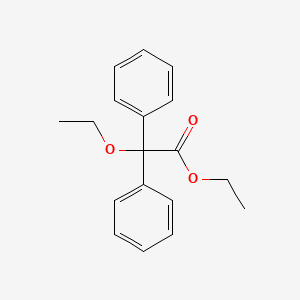


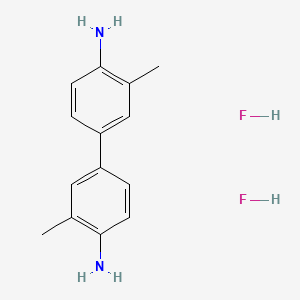

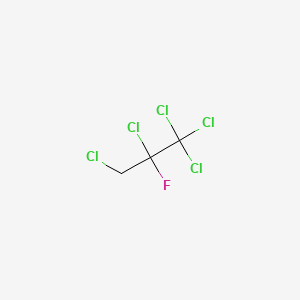
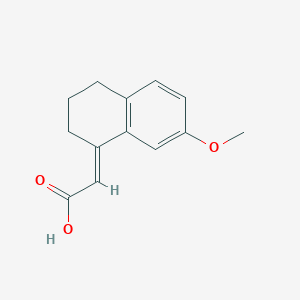


![(4R,4aS,7R,7aR,12bS)-3-(cyclobutylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol;hydrochloride](/img/structure/B13417169.png)

